2-Methyl-1-oxo-1-phenylpentan-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-oxo-1-phenylpentan-3-yl acetate is an organic compound with a complex structure that includes a phenyl group, a ketone, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-oxo-1-phenylpentan-3-yl acetate can be achieved through several synthetic routes. One common method involves the esterification of 2-Methyl-1-oxo-1-phenylpentan-3-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-oxo-1-phenylpentan-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted esters.
Scientific Research Applications
2-Methyl-1-oxo-1-phenylpentan-3-yl acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-oxo-1-phenylpentan-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For example, the ketone group can undergo reduction or oxidation, while the acetate group can be hydrolyzed to release acetic acid.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-oxo-1-phenylbutan-3-yl acetate: Similar structure but with a shorter carbon chain.
2-Methyl-1-oxo-1-phenylhexan-3-yl acetate: Similar structure but with a longer carbon chain.
2-Methyl-1-oxo-1-phenylpentan-3-yl propionate: Similar structure but with a propionate ester instead of an acetate ester.
Uniqueness
2-Methyl-1-oxo-1-phenylpentan-3-yl acetate is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
106086-59-3 |
---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
(2-methyl-1-oxo-1-phenylpentan-3-yl) acetate |
InChI |
InChI=1S/C14H18O3/c1-4-13(17-11(3)15)10(2)14(16)12-8-6-5-7-9-12/h5-10,13H,4H2,1-3H3 |
InChI Key |
MIXKOMQYLRMMNT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C(=O)C1=CC=CC=C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.